Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt

Übersicht

Beschreibung

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is a stable isotope-labeled compound. It is a derivative of nicotinic acid, where the carbon atoms in the nicotinic acid moiety are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for studying metabolic pathways, environmental pollutant standards, and as a chemical reference for identification and quantification.

Wirkmechanismus

Target of Action

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt, also known as ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride, is a stable isotope-labeled compound .

Mode of Action

It is known that stable isotope-labeled compounds are often used in metabolic research to study metabolic pathways in vivo in a safe manner .

Biochemical Pathways

Stable isotope-labeled compounds like Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt allow researchers to study metabolic pathways in vivo .

Pharmacokinetics

Its solubility in dichloromethane, ethyl acetate, and methanol suggests that it may have good bioavailability .

Result of Action

It is known that stable isotope-labeled compounds are used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt. For instance, it is known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . The compound should be stored at -20°C under an inert atmosphere for optimal stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt involves the esterification of nicotinic acid with ethanol, followed by the introduction of carbon-13 isotopes. The reaction typically occurs under acidic conditions with a catalyst to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, where nicotinic acid is reacted with ethanol in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the pure ester. The final step involves converting the ester to its hydrochloride salt form by adding hydrochloric acid.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Nicotinic acid derivatives.

Reduction: Ethyl nicotinate alcohol.

Substitution: Various substituted nicotinic acid esters.

Wissenschaftliche Forschungsanwendungen

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is widely used in scientific research, including:

Chemistry: Used as a chemical reference for identification and quantification in analytical chemistry.

Biology: Employed in metabolic studies to trace metabolic pathways using stable isotope labeling.

Medicine: Utilized in clinical diagnostics for imaging and diagnosis.

Industry: Used as an environmental pollutant standard for detecting pollutants in air, water, soil, and food.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl Nicotinate: The non-labeled version of the compound.

Nicotinic Acid: The parent compound without the ester group.

Methyl Nicotinate: A similar ester with a methyl group instead of an ethyl group.

Uniqueness

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This feature distinguishes it from other similar compounds and makes it highly valuable in research applications.

Biologische Aktivität

Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt is a stable isotope-labeled derivative of ethyl nicotinate, which belongs to the class of pyridinecarboxylic acids. This compound has garnered attention due to its potential applications in pharmacology and skin-conditioning cosmetics. Understanding its biological activity is crucial for evaluating its efficacy and safety in various applications.

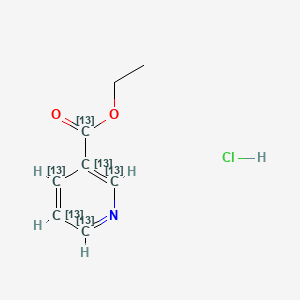

- Molecular Formula : CHClNO

- Molecular Weight : 193.58 g/mol

- CAS Number : 1346604-87-2

- SMILES Notation : Cl.CCO13C[13c]1[13cH][13cH][13cH]n[13cH]1

Ethyl nicotinate acts primarily through the modulation of nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability. Its ester form facilitates skin absorption, where it can exert local effects on dermal tissues.

Biological Activity

The biological activities of ethyl nicotinate have been studied in various contexts, particularly focusing on its dermatological applications and pharmacokinetics.

Skin Penetration and Metabolism

Research indicates that ethyl nicotinate demonstrates significant permeability through human skin models. In vitro studies have shown that it undergoes hydrolysis to yield nicotinic acid, which is known for its vasodilatory effects.

Key Findings :

- Skin Transport : Ethyl nicotinate has been shown to penetrate skin effectively, with studies indicating a steady-state flux in hairless rat models .

- Metabolism : Upon topical application, it is metabolized into nicotinic acid, which can enhance blood flow and may contribute to skin conditioning .

Case Study 1: Skin Conditioning

In a study conducted by Bronaugh et al., the diffusion and metabolism of ethyl nicotinate were evaluated using a cultured human skin model. Results indicated that ethyl nicotinate not only penetrated the skin but also exhibited favorable metabolic characteristics, leading to enhanced skin conditioning effects .

Case Study 2: Pharmacokinetics in Animal Models

A study focused on the pharmacokinetics of ethyl nicotinate in hairless rats demonstrated that after topical application, there was a significant concentration of both ethyl nicotinate and its metabolite in the systemic circulation. This suggests effective absorption and potential systemic effects when used in formulations .

Data Tables

| Study | Parameter | Result |

|---|---|---|

| Bronaugh et al. (1982) | Skin Flux | Steady-state flux observed |

| In vitro Metabolism | Hydrolysis Rate | Rapid conversion to nicotinic acid |

| Pharmacokinetic Study | Concentration in Blood | Significant levels post-application |

Eigenschaften

IUPAC Name |

ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H/i3+1,4+1,5+1,6+1,7+1,8+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWSUZCAGACMEU-SYWPSRQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747767 | |

| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-87-2 | |

| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.